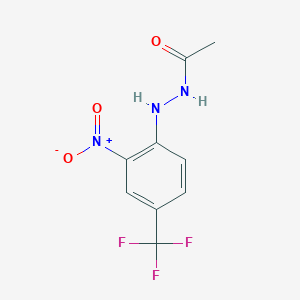
3-(Allyloxy)propionic acid, allyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALLYL-BETA-ALLYLOXYPROPIONATE is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group attached to a beta-allyloxypropionate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ALLYL-BETA-ALLYLOXYPROPIONATE typically involves the esterification of beta-allyloxypropionic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of ALLYL-BETA-ALLYLOXYPROPIONATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or crystallization techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
ALLYL-BETA-ALLYLOXYPROPIONATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
ALLYL-BETA-ALLYLOXYPROPIONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of polymers and materials with specific properties, such as improved flexibility or durability.
Wirkmechanismus
The mechanism of action of ALLYL-BETA-ALLYLOXYPROPIONATE involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the ester functionality can participate in hydrolysis or transesterification reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl Acetate: Similar in structure but with an acetate group instead of a beta-allyloxypropionate moiety.
Allyl Propionate: Contains a propionate group instead of a beta-allyloxypropionate moiety.
Allyl Butyrate: Features a butyrate group in place of the beta-allyloxypropionate moiety.
Uniqueness
ALLYL-BETA-ALLYLOXYPROPIONATE is unique due to the presence of both an allyl group and a beta-allyloxypropionate moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
5331-41-9 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
prop-2-enyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-6-11-8-5-9(10)12-7-4-2/h3-4H,1-2,5-8H2 |
InChI-Schlüssel |
RPVFJOIVXCZWPD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
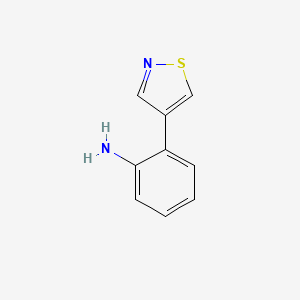

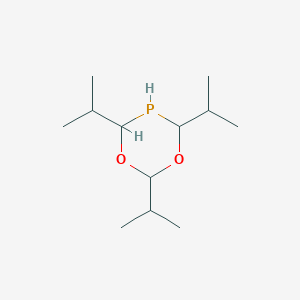
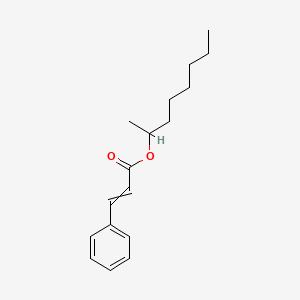
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
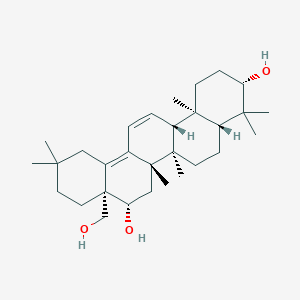
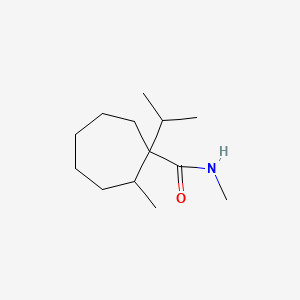
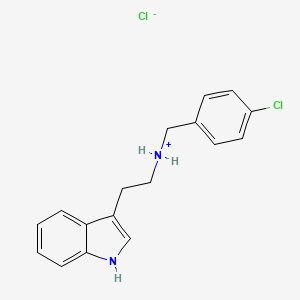

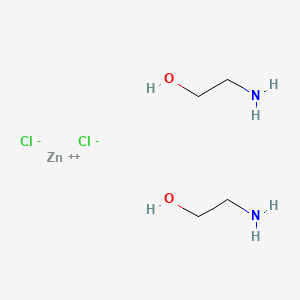
![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
